molecular formula C16H17N5O5 B1194546 TLR7 agonist T7

TLR7 agonist T7

Cat. No.: B1194546
M. Wt: 359.34 g/mol
InChI Key: ATISKRYGYNSRNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TLR7 agonist T7 is a small molecule that activates Toll-like receptor 7, a pattern recognition receptor involved in the innate immune response. These receptors are primarily expressed on antigen-presenting cells such as dendritic cells and macrophages. Activation of Toll-like receptor 7 leads to the production of pro-inflammatory cytokines and type I interferons, which play a crucial role in antiviral and antitumor immunity .

Preparation Methods

Synthetic Routes and Reaction Conditions

For example, the compound 7 (1 g, 2.5 mmol) is dissolved in anhydrous methanol, followed by the addition of excess sodium methoxide. The reaction mixture is then heated at 65°C for 1 hour .

Industrial Production Methods

Industrial production of TLR7 agonist T7 would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

TLR7 agonist T7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions are typically modified versions of the original this compound molecule, with different substituents or functional groups introduced to enhance or modify its biological activity .

Scientific Research Applications

TLR7 agonist T7 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of TLR7 agonist T7 involves the activation of Toll-like receptor 7, which is expressed on the membrane of endosomes. Upon activation, Toll-like receptor 7 triggers the MYD88-dependent pathway, leading to the production of pro-inflammatory cytokines and type I interferons. This activation enhances the antigen-presenting capabilities of dendritic cells and macrophages, leading to a robust adaptive immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TLR7 agonist T7 is unique in its specific structural modifications, which enhance its agonistic activity and selectivity for Toll-like receptor 7.

Biological Activity

TLR7 agonist T7, also known as 1V209, is a small molecule that activates Toll-like receptor 7 (TLR7), which plays a crucial role in the innate immune response. This compound has garnered attention for its potential applications in immunotherapy, particularly in cancer treatment and vaccine development. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and relevant case studies.

Target and Mode of Action
TLR7 is an intracellular receptor primarily located in the endosomal compartments of immune cells. Upon binding with this compound, a series of biochemical pathways are activated. The interaction triggers conformational changes in TLR7, leading to the recruitment of adaptor proteins such as MyD88, which subsequently activates downstream signaling pathways involving IRAK4 and TRAF6. This cascade results in the activation of transcription factors like NF-κB and IRF7, promoting the expression of pro-inflammatory cytokines and type I interferons .

Biochemical Pathways
The activation of TLR7 by T7 leads to several key outcomes:

  • Enhanced Dendritic Cell Activation : This results in improved antigen presentation and stimulation of T cell responses.
  • Cytokine Production : Increased levels of cytokines such as TNF-α, IL-12, and IFN-γ are observed, which are critical for mounting an effective immune response .
  • Immune Modulation : TLR7 agonists can break immune tolerance, which is particularly beneficial in chronic infections like hepatitis B virus (HBV) where immune evasion is a challenge .

Pharmacokinetics

This compound exhibits linear pharmacokinetics with dose-proportional absorption. It is transported to endosomal compartments via adaptor proteins such as UNC93B1, where it exerts its effects. The compound has shown tissue-retaining activity, stimulating local cytokine and chemokine expression for up to seven days post-administration .

Case Study 1: Cancer Immunotherapy

In a study combining this compound with a ROR1-based vaccine for breast cancer treatment, significant increases in cytokine production were noted. This led to enhanced cytotoxic activity of CD8+ T cells against tumor cells . The combination therapy demonstrated a synergistic effect, indicating that TLR7 activation can significantly boost anti-tumor immunity.

Case Study 2: Hepatitis B Vaccine Development

A recent study evaluated the use of this compound as an adjuvant in an HBV therapeutic vaccine. The results indicated that T7 could induce robust HBsAg-specific immune responses compared to traditional adjuvants like Alum. The study highlighted that T7 not only increased antibody titers but also stimulated a strong Th1-type cellular response, breaking immune tolerance in HBV mouse models .

Data Table: Summary of Biological Activity

Biological Activity Effect References
Cytokine ProductionIncreased TNF-α, IL-12, IFN-γ
Dendritic Cell ActivationEnhanced antigen presentation
Immune ResponseInduction of Th1-type responses
Tissue RetentionLocal cytokine expression for up to 7 days

Q & A

Basic Research Questions

Q. What are the primary mechanisms by which TLR7 agonist T7 activates immune responses, and how can these pathways be experimentally validated?

this compound activates Toll-like receptor 7 (TLR7), primarily stimulating plasmacytoid dendritic cells (pDCs) to secrete type I interferons (e.g., IFN-α) and chemokines like IP-10 and I-TAC . To validate these pathways, researchers can:

  • Use in vitro assays with purified human pDCs or PBMCs (peripheral blood mononuclear cells) to measure cytokine production via ELISA or multiplex assays.
  • Compare responses with TLR8-selective agonists to confirm TLR7 specificity .
  • Employ TLR7-knockout models or inhibitors (e.g., AT791) to isolate TLR7-dependent effects .

Q. How can researchers optimize the conjugation of this compound with biomolecules (e.g., polysaccharides or proteins) to enhance solubility and efficacy?

T7’s carboxyl group facilitates conjugation with amino-containing molecules like polysaccharides or OCT4 protein. Key steps include:

  • Using carbodiimide crosslinkers (e.g., EDC/NHS) to form stable amide bonds .
  • Validating conjugation success via mass spectrometry (e.g., MALDI-TOF) and assessing solubility through dynamic light scattering (DLS) .
  • Testing bioactivity in immune cell activation assays to confirm retained TLR7 agonism post-conjugation .

Q. What experimental models are appropriate for evaluating this compound’s anti-tumor efficacy?

  • In vitro : Co-culture systems with tumor cells and immune cells (e.g., dendritic cells and T cells) to assess antigen presentation and cytotoxic T-cell activation .
  • In vivo : Syngeneic mouse models (e.g., lymphoma or carcinoma) treated with T7 alone or conjugated to tumor-specific antigens. Measure tumor growth inhibition, cytokine levels (e.g., IL-12, IFN-γ), and immune cell infiltration via flow cytometry .

Advanced Research Questions

Q. How do cytokine induction profiles differ between this compound and dual TLR7/8 agonists (e.g., R848), and what implications does this have for experimental design?

T7 (TLR7-selective) predominantly induces IFN-α and IFN-regulated chemokines in pDCs, while dual agonists (e.g., R848) activate monocytes and myeloid dendritic cells (mDCs), driving pro-inflammatory cytokines like TNF-α and IL-12 . Researchers must:

  • Select cell types based on target cytokines (e.g., pDCs for IFN-α, mDCs for IL-12).
  • Avoid confounding results by using selective inhibitors (e.g., TLR8 antagonists) in mixed-cell populations .

Q. What methodologies resolve contradictions in studies reporting this compound’s dual activation of TLR7 and TLR8?

Discrepancies arise from cross-species differences (e.g., murine TLR8 is non-functional) or impurities in agonist preparations. Solutions include:

  • Validating agonist specificity using HEK293 cells transfected with human TLR7 or TLR8 .
  • Performing competitive binding assays with labeled T7 and TLR7/8 antagonists .
  • Replicating studies in TLR7-deficient versus wild-type models .

Q. How can researchers optimize this compound as a vaccine adjuvant to balance efficacy and toxicity?

  • Dose optimization : Titrate T7 in preclinical models to identify the minimum effective dose that enhances antigen-specific IgG/IgA without inducing systemic inflammation .
  • Formulation : Conjugate T7 with polysaccharides (e.g., chitosan) to improve bioavailability and reduce off-target activation .
  • Delivery : Use nanoparticle carriers to target lymph nodes, enhancing dendritic cell uptake while minimizing systemic exposure .

Q. What are the critical considerations for combining this compound with chemotherapy (e.g., doxorubicin) in cancer studies?

  • Timing : Administer T7 after chemotherapy to exploit immunogenic cell death and enhance tumor antigen presentation .
  • Toxicity monitoring : Assess synergistic effects on liver/kidney function via serum biomarkers (e.g., ALT, creatinine) .
  • Mechanistic synergy : Validate enhanced T-cell infiltration and reduced immunosuppressive cells (e.g., Tregs) in tumor microenvironments .

Q. How do structural modifications of this compound impact its receptor binding and functional outcomes?

  • Core structure : The imidazoquinoline scaffold is critical for TLR7 binding; modifications (e.g., adding hydrophobic groups) can alter agonist potency and solubility .
  • Analytical methods : Use molecular docking simulations to predict binding affinity to TLR7’s leucine-rich repeat (LRR) domain, followed by surface plasmon resonance (SPR) for validation .

Q. What strategies address the variability in this compound’s activity across human and murine models?

  • Use humanized mouse models engrafted with human immune cells to bridge translational gaps .
  • Compare EC50 values in species-specific TLR7 assays (e.g., murine TLR7 EC50 = 41.7 nM vs. human = 17.53 nM for related agonists) .

Properties

IUPAC Name

4-[[6-amino-2-(2-methoxyethoxy)-8-oxo-7H-purin-9-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O5/c1-25-6-7-26-15-19-12(17)11-13(20-15)21(16(24)18-11)8-9-2-4-10(5-3-9)14(22)23/h2-5H,6-8H2,1H3,(H,18,24)(H,22,23)(H2,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATISKRYGYNSRNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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